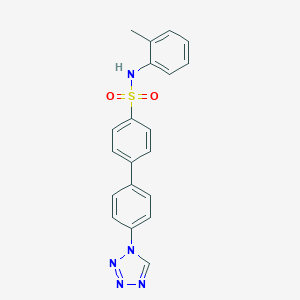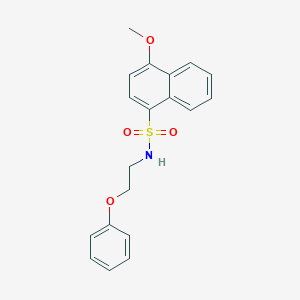![molecular formula C18H21BrN2O2 B299728 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, also known as BITE, is a chemical compound that has gained significant attention in the field of scientific research. BITE is a nicotinamide derivative that has been synthesized and studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair, and to downregulate the expression of several proteins that are involved in cancer cell survival, including Bcl-2 and survivin.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and survival, and the modulation of certain signaling pathways involved in cancer progression. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
Advantages and Limitations for Lab Experiments
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, including the investigation of its potential therapeutic applications in other disease states, such as inflammation and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use. Additionally, the development of novel analogs of this compound may provide new opportunities for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide involves a multi-step process that begins with the reaction of 5-bromo-2-chloronicotinic acid with 2-isopropyl-5-methylphenol in the presence of a base. This reaction yields the intermediate 5-bromo-2-(2-isopropyl-5-methylphenoxy)nicotinic acid, which is then converted to the final product, this compound, through a series of reactions involving the use of various reagents and solvents.
Scientific Research Applications
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Properties
Molecular Formula |
C18H21BrN2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-12(2)16-5-4-13(3)8-17(16)23-7-6-21-18(22)14-9-15(19)11-20-10-14/h4-5,8-12H,6-7H2,1-3H3,(H,21,22) |
InChI Key |
NIXBDDVJEBDSMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

